

A Comparative Analysis of Asoprisnil Ecamate and Mifepristone: Receptor Activity Profile

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Compound of Interest

Compound Name: Asoprisnil ecamate

Cat. No.: B1665294

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A detailed examination of the receptor binding affinities and functional activities of **Asoprisnil ecamate** and Mifepristone reveals distinct pharmacological profiles that underpin their different clinical applications and developmental histories. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental methodologies, and signaling pathway visualizations.

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), and Mifepristone (RU-486), a potent progesterone and glucocorticoid receptor antagonist, both interact with key steroid hormone receptors but elicit different downstream effects. While Mifepristone acts as a pure antagonist at the progesterone receptor, **Asoprisnil ecamate** exhibits a mixed agonist/antagonist profile.^{[1][2]} This fundamental difference in their mechanism of action has significant implications for their therapeutic potential.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of **Asoprisnil ecamate** and Mifepristone. It is important to note that while extensive quantitative data is available for Mifepristone, specific binding affinities (K_i) and functional potency (EC₅₀/IC₅₀) values for **Asoprisnil ecamate** are not widely reported in publicly available literature, likely due to the discontinuation of its clinical development.^[3]

Table 1: Receptor Binding Affinity (K_i in nM)

Compound	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Androgen Receptor (AR)
Asoprisnil ecamate	High Affinity (Specific Ki not available)[4]	Moderate Affinity (Specific Ki not available)[4]	Low Affinity (Specific Ki not available)[4]
Mifepristone	~1.9 nM[5]	~2.0 nM[5]	Not available in this format

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Receptor Activity (IC50 in nM)

Compound	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Androgen Receptor (AR)
Asoprisnil ecamate	Partial Agonist/Antagonist (Specific IC50 not available)[1][6]	Weak Partial Agonist/Antagonist (Specific IC50 not available)[1][6]	Weak Partial Agonist/Antagonist (Specific IC50 not available)[1]
Mifepristone	0.2 nM (Antagonist)	2.6 nM (Antagonist)	Effective Antiandrogen (Specific IC50 not available)

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

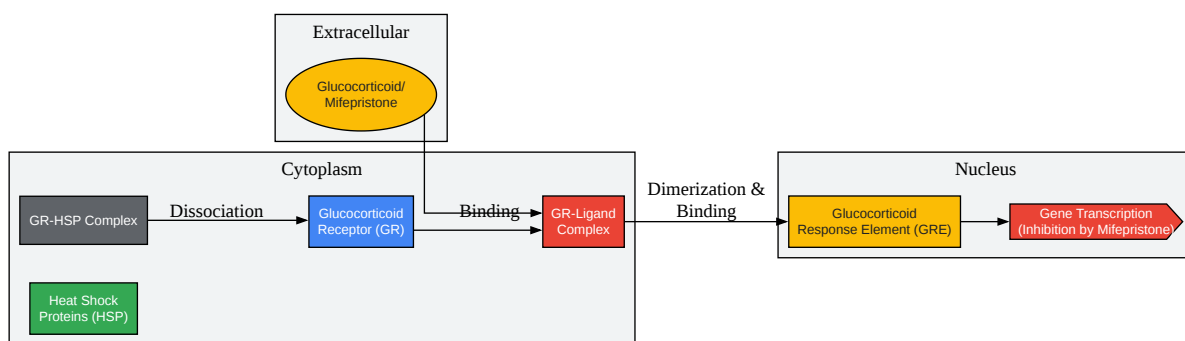
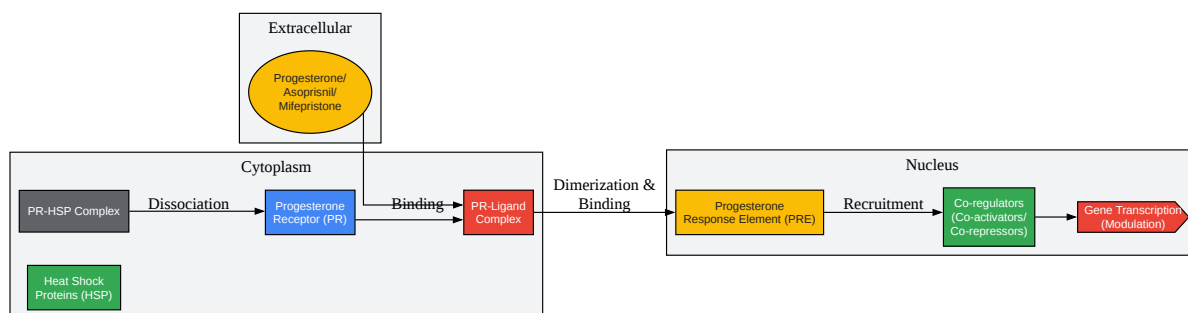
Signaling Pathways

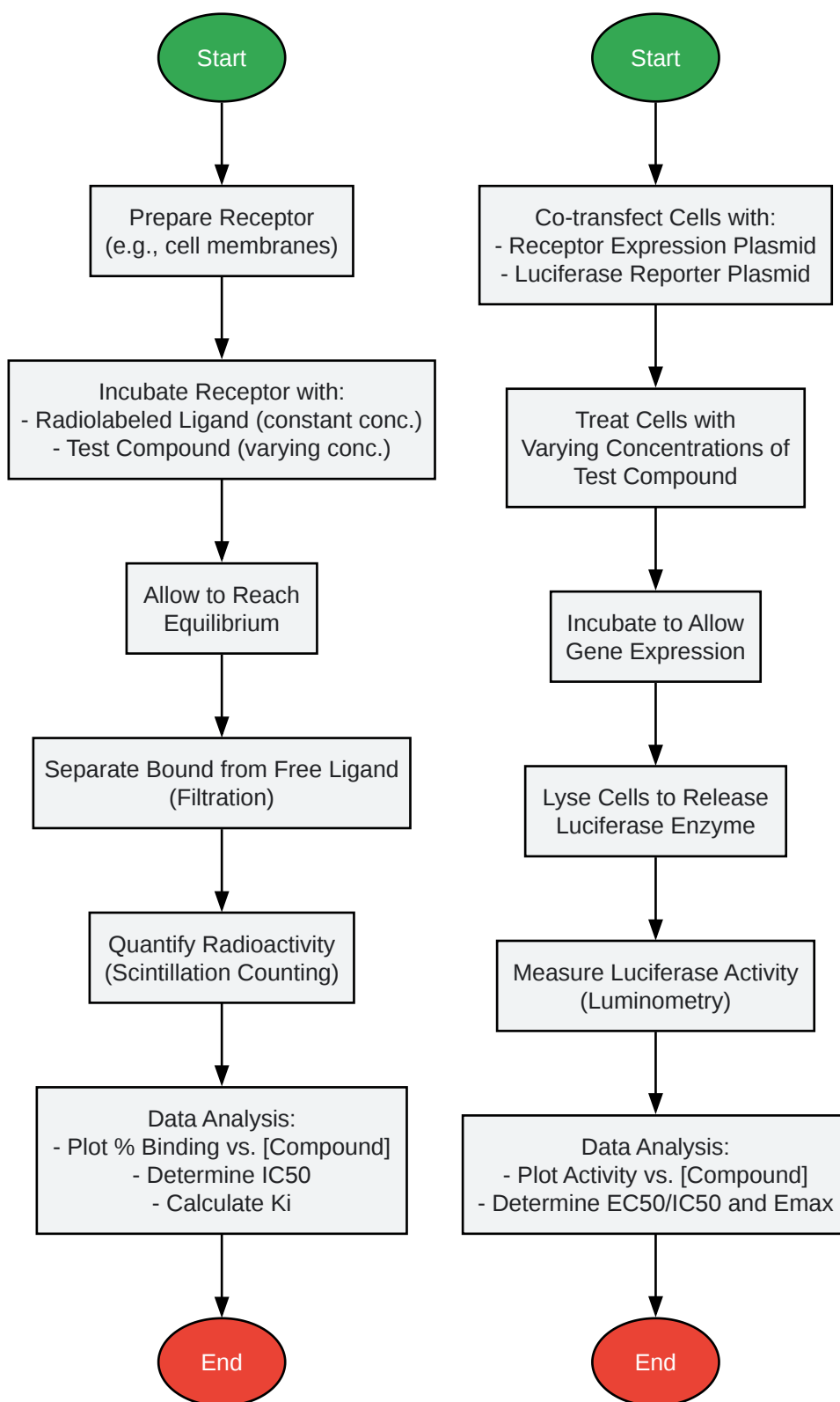
The interaction of **Asoprisnil ecamate** and Mifepristone with their respective receptors initiates distinct intracellular signaling cascades.

Progesterone Receptor (PR) Signaling

Upon binding to the Progesterone Receptor, both compounds induce conformational changes that modulate the receptor's interaction with co-regulators and its ability to regulate gene transcription. Mifepristone, as a pure antagonist, blocks the recruitment of co-activators, thereby inhibiting progesterone-mediated gene expression. In contrast, **Asoprisnil ecamate's**

mixed agonist/antagonist profile suggests a more complex interaction with co-regulators, leading to a tissue-specific modulation of gene expression.





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